molecular formula C17H14N6O B2510031 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide CAS No. 1421462-35-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide

Cat. No. B2510031
CAS RN: 1421462-35-2
M. Wt: 318.34
InChI Key: CLKFWCSLNIJFPS-UHFFFAOYSA-N
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Description

The compound contains a 1H-benzo[d]imidazole unit, which is a heterocyclic compound consisting of fused benzene and imidazole rings . It also contains a 1H-pyrazole unit, which is a three carbon compound with two adjacent nitrogen atoms .


Synthesis Analysis

While the specific synthesis route for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The 1H-benzo[d]imidazole unit is a planar, aromatic, and heterocyclic system. It has a five-membered ring with two nitrogen atoms. The 1H-pyrazole unit is also a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Compounds containing these units can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, compounds containing 1H-benzo[d]imidazole and 1H-pyrazole units are stable and have good solubility in polar solvents .

Scientific Research Applications

Corrosion Inhibitors

Yadav et al. (2016) explored the use of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. They conducted electrochemical, thermodynamic, and quantum chemical studies, demonstrating the inhibitors' effectiveness in protecting steel surfaces from corrosion, which suggests potential applications for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide in materials science and engineering (Yadav et al., 2016).

Biological Evaluation

Pillai et al. (2019) reported on the synthesis, spectroscopic characterization, and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings. Their study included antioxidant and α-glucosidase inhibitory activities assessments, suggesting that compounds with pyrazole components can serve as potent antioxidant agents and enzyme inhibitors. This highlights the potential biomedical research applications of compounds like this compound (Pillai et al., 2019).

Organic Synthesis and Material Science

Research by Board et al. (2009) on the synthesis of substituted imidazo[1,5-a]pyrazines via metalation strategies showcases the potential of this compound in organic synthesis, particularly in creating functionalized derivatives for material science applications (Board et al., 2009).

Eco-Friendly Insecticidal Activity

Ghareeb et al. (2021) synthesized nitrogen heterocycles derived from quinoline scaffolds, including benzimidazole derivatives, and assessed their insecticidal activity. This indicates the potential of benzimidazole and pyrazole derivatives for developing eco-friendly pesticides (Ghareeb et al., 2021).

Future Directions

The future directions for research into this compound would depend on its potential applications. Given the wide range of biological activities exhibited by compounds containing 1H-benzo[d]imidazole and 1H-pyrazole units, it could be a promising area for further study .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-pyrazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(15-10-12(6-8-18-15)23-9-3-7-20-23)19-11-16-21-13-4-1-2-5-14(13)22-16/h1-10H,11H2,(H,19,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKFWCSLNIJFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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